molecular formula C26H23NO3 B2660275 3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902625-11-0

3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2660275
CAS RN: 902625-11-0
M. Wt: 397.474
InChI Key: ILDARMRRMXAAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, also known as DMQD, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to selectively bind to certain proteins and enzymes, leading to their inhibition and subsequent downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cytokine production and inflammation, and the modulation of ion channels and membrane potential in biological systems. These effects are believed to be mediated by the interaction of this compound with specific proteins and enzymes in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one for lab experiments is its high purity and stability, which makes it easy to handle and use in various experimental setups. Additionally, this compound has been shown to have low toxicity and high selectivity for certain proteins and enzymes, making it a useful tool for studying biological systems. However, one limitation of this compound is its relatively high cost compared to other compounds, which may limit its widespread use in certain research areas.

Future Directions

There are several future directions for research on 3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one, including the development of new synthetic methods to improve yield and reduce cost, the optimization of this compound for specific applications in medicinal chemistry and biotechnology, and the exploration of new potential applications for this compound in materials science and other fields. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects in biological systems.

Synthesis Methods

3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can be synthesized through a multi-step process involving the condensation of 3,4-dimethylbenzoyl chloride and 4-methoxybenzylamine, followed by cyclization and oxidation steps. The final product is obtained through purification and recrystallization processes. This synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and biotechnology. In medicinal chemistry, this compound has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices. In biotechnology, this compound has been used as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

3-(3,4-dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-17-8-11-20(14-18(17)2)25(28)23-16-27(15-19-9-12-21(30-3)13-10-19)24-7-5-4-6-22(24)26(23)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDARMRRMXAAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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